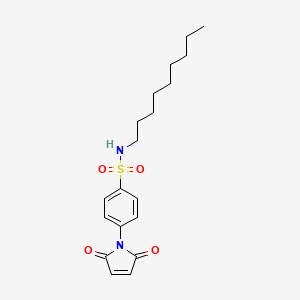![molecular formula C20H28N2O4 B12891698 2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82559-00-0](/img/structure/B12891698.png)
2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide typically involves the reaction of benzoic acid derivatives with isoxazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of chitin synthesis in insects.
Industry: Utilized in the development of novel pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it inhibits chitin synthesis in insects by binding to the enzyme responsible for chitin production, thereby disrupting the formation of the exoskeleton . This mechanism makes it a potential candidate for use as an insecticide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diflubenzuron: Another benzoylphenylurea compound used as an insecticide.
Triflumuron: Similar in structure and function, used in pest control.
Perfluron: A fluorinated benzoylphenylurea with insecticidal properties.
Uniqueness
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit chitin synthesis with high specificity makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
82559-00-0 |
|---|---|
Formule moléculaire |
C20H28N2O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H28N2O4/c1-6-8-12-20(3,7-2)16-13-17(26-22-16)21-19(23)18-14(24-4)10-9-11-15(18)25-5/h9-11,13H,6-8,12H2,1-5H3,(H,21,23) |
Clé InChI |
ZIOODIQBPHTOIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


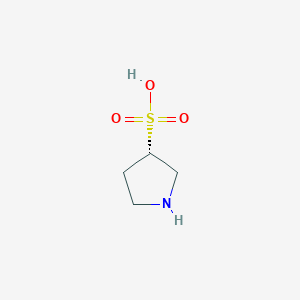
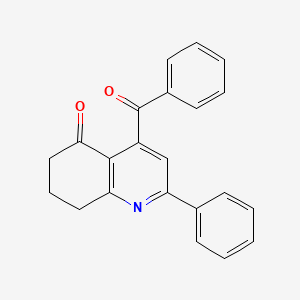

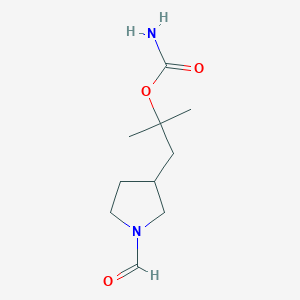
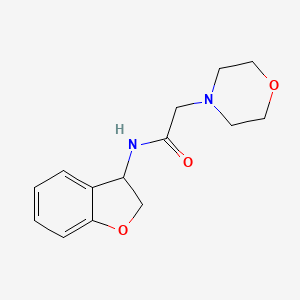

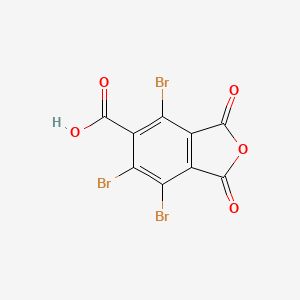
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
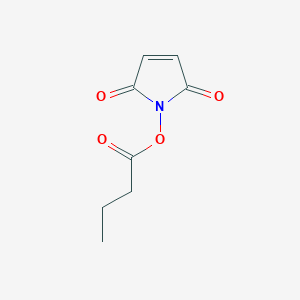

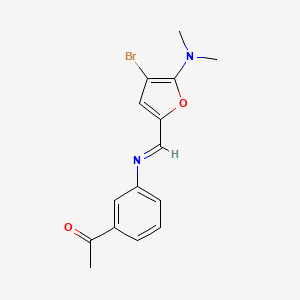
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
